molecular formula C23H27ClFN3O B3950955 [1-(4-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

[1-(4-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B3950955
M. Wt: 415.9 g/mol
InChI Key: UHCCAZPRMFGEGO-UHFFFAOYSA-N
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Description

[1-(4-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone: is a complex organic compound that features a piperidine and piperazine ring system

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClFN3O/c24-20-7-5-18(6-8-20)17-26-11-9-19(10-12-26)23(29)28-15-13-27(14-16-28)22-4-2-1-3-21(22)25/h1-8,19H,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCCAZPRMFGEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study receptor interactions and signal transduction pathways. Its ability to bind to specific receptors makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical processes. Its versatility makes it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of [1-(4-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. Upon binding, it can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

What sets [1-(4-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone apart from similar compounds is its unique combination of piperidine and piperazine rings, along with the specific substituents on these rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
[1-(4-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

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